molecular formula C21H17ClN4O2S B6550957 N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040637-52-2

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Número de catálogo: B6550957
Número CAS: 1040637-52-2
Peso molecular: 424.9 g/mol
Clave InChI: QYJCXXOPTWMFNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction (e.g., addition, substitution, elimination), and the conditions under which the reaction takes place (e.g., temperature, pressure, catalysts) .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Vamifeport or VIT-2763, is ferroportin , the unique iron transporter in mammals . Ferroportin plays a crucial role in the regulation of iron homeostasis in the body.

Mode of Action

Vamifeport acts as an oral ferroportin inhibitor . By inhibiting ferroportin, it restricts the availability of iron, thereby reducing hemolysis markers in the Townes model of Sickle Cell Disease (SCD) . This inhibition leads to iron-restricted erythropoiesis, which is characterized by decreased corpuscular hemoglobin concentration mean and mean corpuscular volume, as well as increased hypochromic and microcytic Red Blood Cell (RBC) fractions .

Biochemical Pathways

The inhibition of ferroportin affects the iron homeostasis pathway. This results in a decrease in intracellular hemoglobin concentration, which may prevent the polymerization of sickle hemoglobin (HbS) and its sequelae . Furthermore, Vamifeport reduces plasma soluble VCAM-1 concentrations, suggesting lowered vascular inflammation .

Pharmacokinetics

Vamifeport is administered orally and has a relatively fast absorption, with detectable levels 15 to 30 minutes post-dose . Following multiple dosing, there is no apparent change in absorption and accumulation is minimal . The mean elimination half-life is 1.9 to 5.3 hours following single dosing, and 2.1 to 3.8 hours on Day 1 and 2.6 to 5.3 hours on Day 7, following repeated dosing .

Result of Action

The inhibition of ferroportin by Vamifeport leads to a reduction in hemolysis markers in the Townes model of SCD . This results in improved hemodynamics and prevention of vascular stasis in a mouse model of SCD . The RBC indices of Vamifeport-treated male and female Townes mice exhibited changes attributable to iron-restricted erythropoiesis .

Safety and Hazards

The safety and hazards of a compound are determined through toxicology studies, which can include its LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), and potential for causing birth defects (teratogenicity). Information on how to handle and store the compound safely is also included .

Direcciones Futuras

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects on human health and the environment .

Propiedades

IUPAC Name

N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-26-20(28)19-18(14(11-23-19)13-7-3-2-4-8-13)25-21(26)29-12-17(27)24-16-10-6-5-9-15(16)22/h2-11,23H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJCXXOPTWMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.